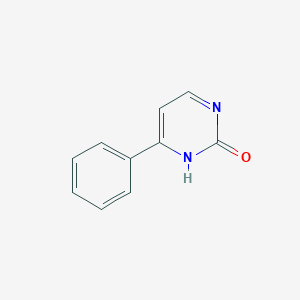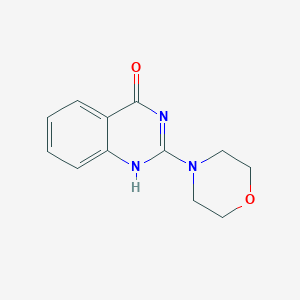
4(3H)-Quinazolinone, 2-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-morpholino- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, chemical synthesis, and material science. This compound is a derivative of quinazolinone and consists of a morpholine ring attached to the quinazolinone core.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-morpholino-, and its derivatives represent an important class of fused heterocycles, found in over 200 naturally occurring alkaloids. Their structural diversity and stability have inspired extensive research, focusing on their synthesis and potential as medicinal agents. The following sections delve into the scientific research applications of this compound, excluding any information related to drug use, dosage, and side effects as per the requirements.
Anticancer Potential
Quinazolinone derivatives have been identified as promising anticancer agents. Research has shown that these compounds exhibit activity against various cancer cells by inhibiting critical pathways and enzymes involved in cancer progression. For instance, they have been noted for their potential in inhibiting EGFR, which is a significant target in cancer therapy. Their structural heterogeneity allows them to act on multiple targets, suggesting a promising area for developing multi-target therapies for cancer treatment (Marzaro, Guiotto, & Chilin, 2012); (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Antibacterial and Antimicrobial Activity
The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones has led to compounds with significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of 4(3H)-Quinazolinone derivatives in addressing antibiotic resistance and developing new antibacterial agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Materials
Apart from medicinal applications, quinazolinone derivatives have also been explored for their use in optoelectronic materials. Research indicates that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and colorimetric pH sensors. This underscores the versatility of 4(3H)-Quinazolinone derivatives beyond pharmaceutical applications, showcasing their potential in the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Hybrid Molecules for Enhanced Biological Activity
The creation of hybrid molecules combining quinazoline and chalcone structures has been shown to result in compounds with varied biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial activities. These hybrid compounds demonstrate the concept of molecular hybridization in drug discovery, leading to synergistic effects or entirely new biological activities compared to their individual components (Mass, Vieira Duarte, & Russowsky, 2020).
Propiedades
IUPAC Name |
2-morpholin-4-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYICHDMZXHSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186739 |
Source


|
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4(3H)-Quinazolinone, 2-morpholino- | |
CAS RN |
33080-91-0 |
Source


|
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

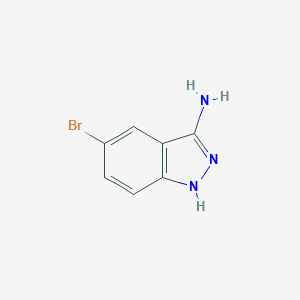
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
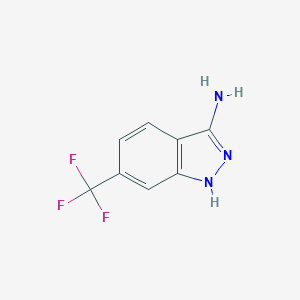
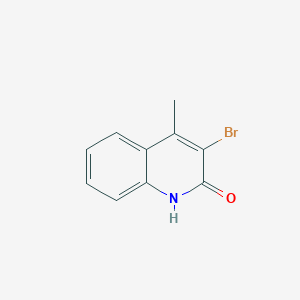
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
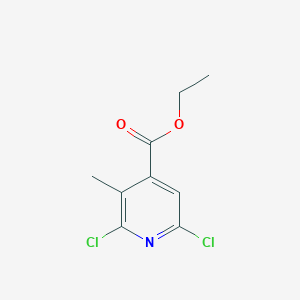

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
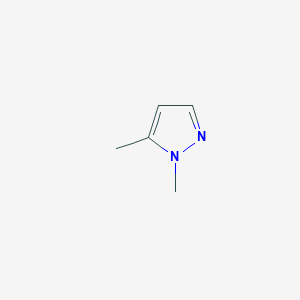
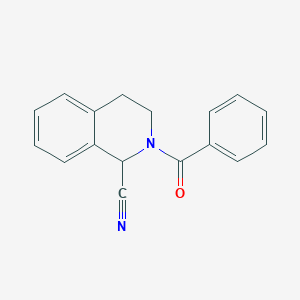
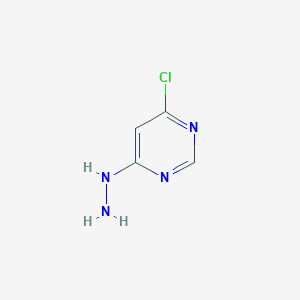
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)
